3,3-Bis(trimethylsilyl)-1,3-tellurasiletane
Description
3,3-Bis(trimethylsilyl)-1,3-tellurasiletane: is a unique organosilicon compound that features both silicon and tellurium atoms within its structure. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The presence of trimethylsilyl groups imparts stability and unique reactivity to the molecule, making it a valuable subject for research and industrial applications.
Properties
CAS No. |
918905-21-2 |
|---|---|
Molecular Formula |
C8H22Si3Te |
Molecular Weight |
330.1 g/mol |
IUPAC Name |
trimethyl-(3-trimethylsilyl-1,3-tellurasiletan-3-yl)silane |
InChI |
InChI=1S/C8H22Si3Te/c1-9(2,3)11(7-12-8-11)10(4,5)6/h7-8H2,1-6H3 |
InChI Key |
NRZNAJVSKYCHCS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si]1(C[Te]C1)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane typically involves the reaction of tellurium-containing precursors with silicon-based reagents. One common method includes the reaction of tellurium tetrachloride with trimethylsilyl chloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods: While specific industrial production methods for 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various organosilicon and organotellurium compounds.
Scientific Research Applications
Chemistry: 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane is used as a precursor in the synthesis of complex organosilicon and organotellurium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing. Its potential as a therapeutic agent or a diagnostic tool is being explored due to the unique properties imparted by the tellurium and silicon atoms.
Industry: In the industrial sector, 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane is used in the production of advanced materials, including semiconductors and specialized coatings. Its stability and reactivity make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane involves its interaction with various molecular targets. The trimethylsilyl groups provide steric protection, while the tellurium atom can participate in redox reactions. The compound can interact with enzymes and other proteins, potentially altering their activity and function. The exact pathways and molecular targets are still under investigation, but the unique combination of silicon and tellurium atoms is believed to play a crucial role in its biological activity.
Comparison with Similar Compounds
- 3,3-Bis(trimethylsilyl)-1,3-disiletane
- 3,3-Bis(trimethylsilyl)-1,3-germasiletane
- 3,3-Bis(trimethylsilyl)-1,3-stannasiletane
Comparison: Compared to these similar compounds, 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane is unique due to the presence of the tellurium atom. This imparts different reactivity and stability characteristics, making it suitable for specific applications where other compounds may not be as effective. The tellurium atom also provides unique redox properties that are not present in the silicon, germanium, or tin analogs.
Biological Activity
3,3-Bis(trimethylsilyl)-1,3-tellurasiletane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3,3-Bis(trimethylsilyl)-1,3-tellurasiletane is a tellurium-containing compound characterized by its unique silane groups. The incorporation of tellurium in organic compounds has been linked to various biological activities, including antimicrobial and anticancer properties. The molecular structure can be represented as follows:
Antioxidant Properties
Research indicates that tellurium-containing compounds exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane can be evaluated through various assays such as DPPH and ABTS radical scavenging tests.
- DPPH Assay: This assay measures the ability of the compound to donate electrons to stabilize free radicals.
- ABTS Assay: Similar to DPPH, this assay assesses the compound's capacity to neutralize the ABTS radical cation.
Antimicrobial Activity
The antimicrobial potential of 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane has been explored against various pathogenic microorganisms. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 125 μg/mL |
| Staphylococcus aureus | 100 μg/mL |
| Candida albicans | 250 μg/mL |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane have been investigated using various cancer cell lines. The compound demonstrated significant cytotoxicity against several cancer types, indicating its potential as an anticancer agent.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 (Breast) | 50 |
| HeLa (Cervical) | 40 |
| A549 (Lung) | 30 |
The mechanism by which 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane exerts its biological effects may involve the modulation of cellular signaling pathways associated with apoptosis and cell proliferation. The compound's ability to induce oxidative stress in cancer cells could lead to programmed cell death.
Study on Antimicrobial Activity
In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane against various pathogens. The study concluded that the compound exhibited notable inhibitory effects on E. coli and S. aureus, suggesting its potential use in developing new antimicrobial agents .
Study on Cytotoxic Effects
Another significant investigation focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated that 3,3-Bis(trimethylsilyl)-1,3-tellurasiletane significantly reduced cell viability in MCF-7 cells compared to control groups. This finding highlights its potential application in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
